molecular formula C11H19NO5 B3977700 Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate

Cat. No.: B3977700
M. Wt: 245.27 g/mol
InChI Key: FIYGUYMBFXDYNK-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by its complex structure, which includes an ethoxy group, an oxoacetyl group, and a methylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate typically involves the esterification of 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The oxoacetyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoic acid and methanol.

    Reduction: Methyl 2-[(2-hydroxy-2-oxoacetyl)amino]-4-methylpentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

    Biology: Investigated for its potential biological activity. It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties. It may be used in drug development or as a reference compound in pharmacological research.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methoxy-2-oxoacetyl)amino]-4-methylpentanoate
  • Ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate
  • Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-ethylpentanoate

Uniqueness

Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ethoxy and oxoacetyl groups provide unique reactivity patterns, making it a valuable compound for various synthetic and research applications. The presence of the methylpentanoate backbone also contributes to its distinct characteristics compared to similar compounds.

Properties

IUPAC Name

methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-17-11(15)9(13)12-8(6-7(2)3)10(14)16-4/h7-8H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGUYMBFXDYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(CC(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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